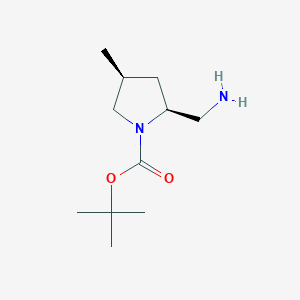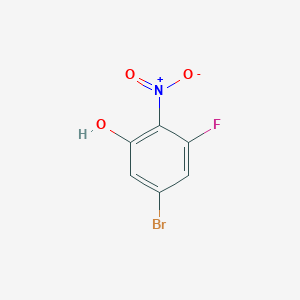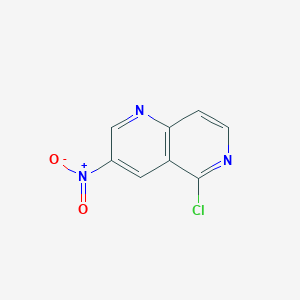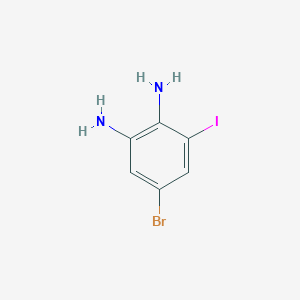
cis-1-Boc-2-aminomethyl-4-methylpyrrolidine
Übersicht
Beschreibung
Cis-1-Boc-2-aminomethyl-4-methylpyrrolidine (cis-BAMP) is an organic compound that has been used in a variety of scientific research applications. It is an important building block for synthesizing a variety of compounds, and it has been used to study the biochemical and physiological effects of these compounds.
Wissenschaftliche Forschungsanwendungen
Chiral Ligand for Catalysis
cis-1-Boc-2-aminomethyl-4-methylpyrrolidine derivatives have been found to be highly efficient chiral ligands in catalysis. For instance, a cis-2-aminomethyl-5-phenylpyrrolidine, easily derivable from methyl Boc-L-pyroglutamate, demonstrated excellent efficiency as a chiral ligand for Cu(II)-catalyzed Henry reactions. This application achieved excellent yields and superb levels of enantiocontrol with various aldehydes, showcasing the compound's versatility in synthesizing enantiomerically pure products (Scharnagel, Prause, Kaldun, Haase, & Breuning, 2014).
Precursors in Organic Synthesis
cis-1-Boc-2-aminomethyl-4-methylpyrrolidine and its analogs serve as precursors in the synthesis of complex organic molecules. For example, N-t-Butyloxycarbonyl (Boc) substituted cis-2-phenyl-3-aminooxetanes undergo ring expansion to oxazolidinones upon treatment with acids, exemplifying their use in synthesizing syn- and anti-1,2-amino alcohols (Bach & Schröder, 1997).
Enantioselective Synthesis
The compound's derivatives have been employed in the enantioselective synthesis of various molecules. A study highlighted its use in the asymmetric borane reduction of arylketones, where cis- and trans-1,2-amino alcohols derived from the compound were utilized as catalysts, demonstrating the compound's utility in creating enantioselectively reduced products (Hobuß, Baro, Laschat, & Frey, 2008).
Inhibitors of Biological Targets
Although focusing on applications beyond pharmacology, it's noteworthy that derivatives of cis-1-Boc-2-aminomethyl-4-methylpyrrolidine have been investigated for their potential as inhibitors of specific enzymes, such as dipeptidyl peptidase IV, demonstrating the compound's relevance in research aimed at understanding and modulating biological pathways (Wright et al., 2006).
Eigenschaften
IUPAC Name |
tert-butyl (2S,4S)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAFVSZOQQYHLU-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-Boc-2-aminomethyl-4-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-7-chlorothieno[2,3-C]pyridine](/img/structure/B1529525.png)

![2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride](/img/structure/B1529527.png)

![(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine](/img/structure/B1529529.png)
![7-Nitro-imidazo[1,2-A]pyridine](/img/structure/B1529532.png)




![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)

![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide](/img/structure/B1529546.png)